2-Methyldibenzofuran
CAS No.: 7320-51-6
Cat. No.: VC3828727
Molecular Formula: C13H10O
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 7320-51-6 | 
|---|---|
| Molecular Formula | C13H10O | 
| Molecular Weight | 182.22 g/mol | 
| IUPAC Name | 3-methyldibenzofuran | 
| Standard InChI | InChI=1S/C13H10O/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8H,1H3 | 
| Standard InChI Key | JBFNQSFELCVNBC-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=C(C=C1)OC3=CC=CC=C32 | 
| Canonical SMILES | CC1=CC2=C(C=C1)C3=CC=CC=C3O2 | 
Introduction
Structural and Molecular Characteristics
Core Architecture
2-Methyldibenzofuran belongs to the dibenzofuran family, distinguished by a furan ring flanked by two benzene rings. The methyl group at position 2 introduces steric and electronic effects that modulate aromaticity and reactivity. Key molecular features include:
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Molecular Formula: CHO
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Molecular Weight: 182.22 g/mol
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Hybridization: The furan oxygen adopts sp hybridization, contributing to the conjugated π-system across the fused rings .
 
The methyl group’s electron-donating nature enhances electron density at adjacent positions, favoring electrophilic substitution at the para and ortho sites relative to the substituent.
Spectral Properties
While specific spectral data for 2-methyldibenzofuran are scarce, related compounds exhibit distinct NMR and IR profiles:
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H NMR: Methyl protons typically resonate near δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.8 ppm, depending on substitution patterns .
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IR Spectroscopy: Strong absorption bands near 1600 cm (C=C stretching) and 1250 cm (C–O–C asymmetric stretching) are characteristic of furan-containing systems .
 
Synthesis and Manufacturing Approaches
Cyclization Strategies
Dibenzofurans are commonly synthesized via cyclodehydration of biphenyl ether precursors. For 2-methyldibenzofuran, potential routes include:
Industrial Considerations
Large-scale production faces hurdles in achieving high purity and yield. Catalytic systems employing zeolites or acidic resins may optimize cyclization efficiency, while continuous-flow reactors could mitigate byproduct formation.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The methyl group directs incoming electrophiles to specific positions:
| Reaction Type | Reagents/Conditions | Preferred Position | 
|---|---|---|
| Nitration | HNO, HSO | Para to methyl | 
| Sulfonation | SO, HSO | Ortho to methyl | 
| Halogenation | Cl, FeCl | Para/ortho | 
These reactions enable the synthesis of derivatives for further functionalization or material applications.
Oxidation and Reduction
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Oxidation: The methyl group can be oxidized to a carboxylic acid using KMnO under acidic conditions, yielding dibenzofuran-2-carboxylic acid.
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Reduction: Catalytic hydrogenation (H, Pd/C) partially saturates the furan ring, altering electronic properties.
 
Hypothesized Biological Activities
Anticancer Mechanisms
Modulation of MAPK/ERK signaling pathways by benzofuran derivatives has been documented, with some compounds inhibiting cancer cell proliferation at IC values <10 μM . The methyl group’s lipophilicity could enhance membrane permeability, potentiating interactions with oncogenic targets.
Comparative Analysis with Related Compounds
The extended conjugation in 2-methyldibenzofuran redshifts its UV-Vis absorption compared to simpler analogues, suggesting utility in optoelectronic materials.
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